N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Beschreibung
This compound is a hybrid heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole core substituted with a fluoro group and two methyl groups at positions 6, 1, and 3, respectively. The thiadiazole ring is further modified with a sulfone group (2,2-dioxido). A propanamide linker connects this moiety to a 4-oxoquinazolin-3(4H)-yl group, a bicyclic system known for its pharmacological relevance.
Eigenschaften
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S/c1-23-16-9-13(20)15(10-17(16)24(2)30(23,28)29)22-18(26)7-8-25-11-21-14-6-4-3-5-12(14)19(25)27/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOKORSWGXLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C19H18F5N5O5S |
| Molecular Weight | 523.43 g/mol |
| IUPAC Name | N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
| PubChem CID | 129896720 |
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and quinazoline moieties exhibit significant anticancer properties. The presence of electron-withdrawing groups in the structure enhances the potency against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
A study reported that derivatives of thiadiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably:
- Prostate Cancer (PC3) : IC50 values ranged from 0.3 µM to 5.0 µM.
- Breast Cancer (MCF7) : Compounds showed significant growth inhibition with GI50 values around -6.49.
The structure–activity relationship (SAR) indicated that modifications at the C-5 position of the thiadiazole ring were crucial for enhancing anticancer activity .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Research has shown that:
- Gram-positive and Gram-negative Bacteria : Compounds with halogen substitutions exhibited increased antibacterial activity.
- Fungal Strains : Enhanced antifungal potential was observed with specific substitutions at the para position of the benzene ring.
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Type | Activity Against | Observations |
|---|---|---|
| Electron-withdrawing groups | Gram-positive bacteria | Increased activity noted |
| Electron-donating groups | Gram-negative bacteria | Moderate activity observed |
| Substituted thiadiazoles | Fungal strains | Significant inhibition reported |
Antioxidant Activity
The antioxidant potential of N-(6-fluoro...) derivatives has been explored as well. The presence of hydroxyl groups in certain analogs was linked to enhanced free radical scavenging activity.
Structure–Activity Relationship (SAR)
The SAR analysis highlighted that:
- Substituent Effects : Electron-donating groups improved anticancer and antioxidant activities.
- Positioning : The position of substituents on the thiadiazole ring significantly influenced biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features
Key Differences
Bioactivity: The target compound’s 4-oxoquinazolinone group may offer superior antitumor effects compared to thiazole-based propanamides () but less specificity than boron-containing analogs () .
Synthetic Complexity : The sulfone and dimethyl groups on the benzo[c][1,2,5]thiadiazole core require precise oxidation steps, unlike simpler thiazole or triazole derivatives .
Solubility: Fluorine and sulfone groups enhance solubility compared to non-polar cyclohexane or arylthioether derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
